![molecular formula C36H35NO5S3 B14165394 Diethyl 9'-ethoxy-5',5'-dimethyl-2',5-diphenyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate CAS No. 371206-04-1](/img/structure/B14165394.png)
Diethyl 9'-ethoxy-5',5'-dimethyl-2',5-diphenyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 9’-ethoxy-5’,5’-dimethyl-2’,5-diphenyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate is a complex organic compound known for its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 9’-ethoxy-5’,5’-dimethyl-2’,5-diphenyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spiro Core: The spiro core is formed through a cyclization reaction involving a quinoline derivative and a dithiole compound under acidic conditions.
Introduction of Ethoxy and Dimethyl Groups: The ethoxy and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Addition of Diphenyl Groups: The diphenyl groups are added via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of a dehydrating agent to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Diethyl 9’-ethoxy-5’,5’-dimethyl-2’,5-diphenyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Diethyl 9’-ethoxy-5’,5’-dimethyl-2’,5-diphenyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of Diethyl 9’-ethoxy-5’,5’-dimethyl-2’,5-diphenyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.
類似化合物との比較
特性
CAS番号 |
371206-04-1 |
|---|---|
分子式 |
C36H35NO5S3 |
分子量 |
657.9 g/mol |
IUPAC名 |
diethyl 9'-ethoxy-5',5'-dimethyl-2',5-diphenylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate |
InChI |
InChI=1S/C36H35NO5S3/c1-6-40-24-19-20-26-25(21-24)28-32(35(4,5)37-26)43-30(33(38)41-7-2)27(22-15-11-9-12-16-22)36(28)44-29(23-17-13-10-14-18-23)31(45-36)34(39)42-8-3/h9-21,37H,6-8H2,1-5H3 |
InChIキー |
IYBWWSZQJSIAPG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C4(C(=C(S3)C(=O)OCC)C5=CC=CC=C5)SC(=C(S4)C(=O)OCC)C6=CC=CC=C6)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


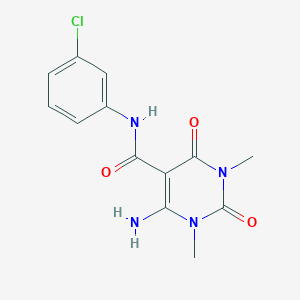
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
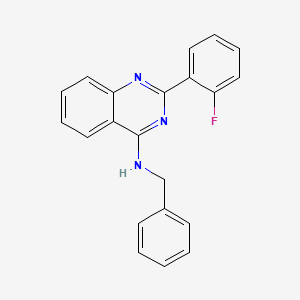

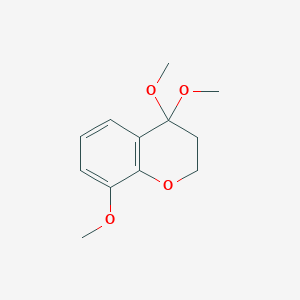
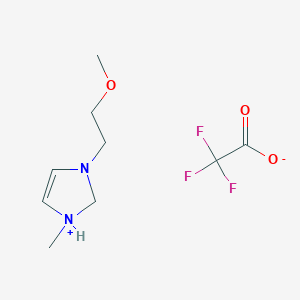
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy-](/img/structure/B14165361.png)
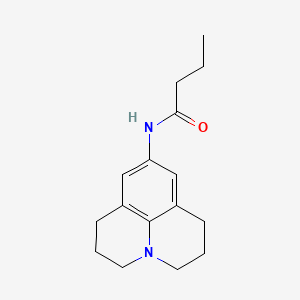
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
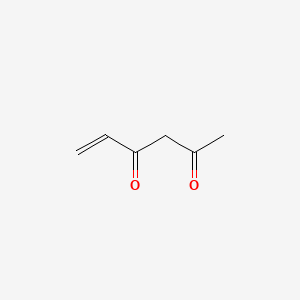
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)

![4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide](/img/structure/B14165389.png)
